molecular formula C16H13BrCl3NO2 B15043738 N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide

N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide

Cat. No.: B15043738
M. Wt: 437.5 g/mol
InChI Key: OQWGWNQIUZTRCK-UHFFFAOYSA-N
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Description

N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. The compound is characterized by the presence of a bromophenoxy group, a trichloroethyl group, and a methylbenzamide group, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide typically involves the reaction of 4-bromophenol with 2,2,2-trichloroethylamine under controlled conditions to form an intermediate. This intermediate is then reacted with 3-methylbenzoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide
  • N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide
  • N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide

Uniqueness

N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H13BrCl3NO2

Molecular Weight

437.5 g/mol

IUPAC Name

N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide

InChI

InChI=1S/C16H13BrCl3NO2/c1-10-3-2-4-11(9-10)14(22)21-15(16(18,19)20)23-13-7-5-12(17)6-8-13/h2-9,15H,1H3,(H,21,22)

InChI Key

OQWGWNQIUZTRCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)Br

Origin of Product

United States

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